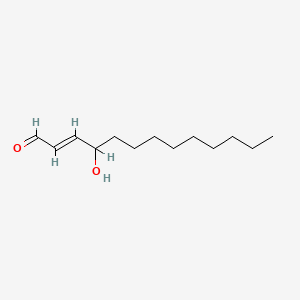
Nickel;tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-tungsten compounds are a class of materials that combine the properties of nickel and tungsten. These compounds are known for their exceptional hardness, high melting points, and resistance to corrosion and wear. They are widely used in various industrial applications, including coatings, catalysts, and electronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel-tungsten compounds can be synthesized using various methods. One common approach is the co-precipitation method, where nickel and tungsten salts are dissolved in a solution and precipitated using a suitable reagent. The precipitate is then filtered, washed, and calcined to obtain the desired compound .
Industrial Production Methods: In industrial settings, nickel-tungsten compounds are often produced through electroplating. This involves the deposition of nickel and tungsten onto a substrate using an electrolytic solution containing nickel and tungsten ions. The process parameters, such as current density, temperature, and pH, are carefully controlled to achieve the desired composition and properties of the coating .
Análisis De Reacciones Químicas
Types of Reactions: Nickel-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, they can be oxidized to form nickel and tungsten oxides, or reduced to form metallic nickel and tungsten .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, and oxygen or air for oxidation. The reactions are typically carried out at elevated temperatures to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nickel-tungsten compounds can produce nickel oxide and tungsten oxide, while reduction can yield metallic nickel and tungsten .
Aplicaciones Científicas De Investigación
Nickel-tungsten compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which nickel-tungsten compounds exert their effects depends on their specific application. For example, as catalysts, they facilitate chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved can vary, but often include the adsorption of reactants onto the surface of the compound, followed by their transformation into products .
Comparación Con Compuestos Similares
- Nickel-molybdenum
- Tungsten-carbide
- Nickel-chromium
- Nickel-vanadium
These similar compounds also have valuable properties, but nickel-tungsten compounds are often preferred for applications requiring extreme hardness and durability .
Propiedades
Número CAS |
12035-75-5 |
|---|---|
Fórmula molecular |
Ni4W |
Peso molecular |
418.61 g/mol |
Nombre IUPAC |
nickel;tungsten |
InChI |
InChI=1S/4Ni.W |
Clave InChI |
SOSRGMBOGWXTTK-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ni].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


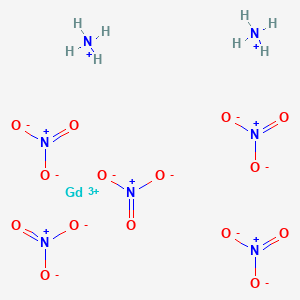
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)

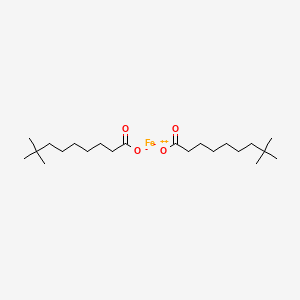

![butanedioic acid;6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12642568.png)
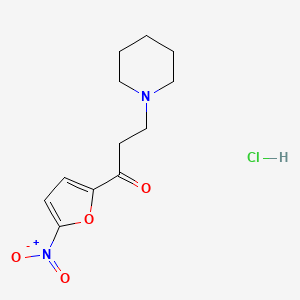

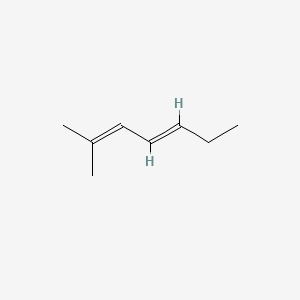
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
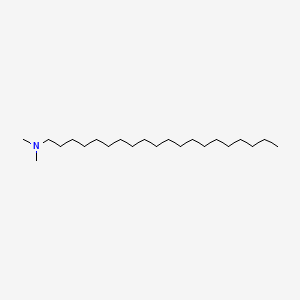
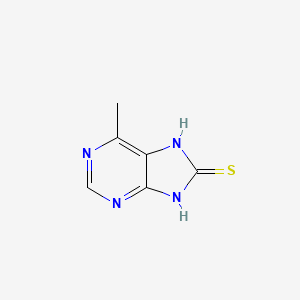
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(3,5-dimethylbenzene)](/img/structure/B12642609.png)
